2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine is a chemical compound that belongs to a class of organic compounds known as amines. It features a phenylpropoxy group attached to a phenyl ring, which is further connected to an ethanamine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine can be classified as:
The synthesis of 2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine typically involves multi-step reactions. Key methods include:
The synthesis may follow a route similar to that described in studies involving phenyl bioisosteres, which emphasize the importance of maintaining structural integrity while enhancing biological activity . Specific reaction conditions, such as temperature and solvent choice, play critical roles in achieving high yields and purity of the final product.
The compound can participate in various chemical reactions typical for amines and ethers:
Each reaction's efficiency depends on factors such as steric hindrance and electronic effects from the substituents on the aromatic rings .
Relevant analyses such as melting point determination and chromatographic techniques (e.g., high-performance liquid chromatography) are often employed for characterization .
2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine has potential applications in medicinal chemistry, particularly as a lead compound for developing new drugs targeting neurological disorders. Its structural features may allow it to serve as a scaffold for synthesizing derivatives with enhanced pharmacological properties.
Additionally, research into its bioisosteric replacements has implications for improving drug design by optimizing efficacy and reducing side effects .
2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine’s design centers on its role as a mitofusin (MFN) activator, targeting the conformational shift required for mitochondrial fusion. The compound mimics key interactions of endogenous MFN2 agonists by spatially arranging three critical pharmacophoric features:
Table 1: Pharmacophoric Features of Mitochondrial Fusion Agonists
Feature Type | Role in MFN2 Activation | Structural Element in Compound |
---|---|---|
Hydrophobic | Binds lipophilic pocket (Phe439, Met282) | 3-Phenylpropoxy moiety |
H-bond Acceptor | Interacts with Asp293 carbonyl | Ether oxygen |
Cationic Center | Salt bridge with Ala232 carboxyl | Ethanamine terminus |
This mimicry enhances mitochondrial fusion by weakening intramolecular peptide-peptide interactions (PPIs) in MFN2, promoting trans-dimerization [4].
Bioisosteric modifications of the 3-phenylpropoxy group balance metabolic stability and blood-brain barrier (BBB) penetration:
Table 2: Impact of Bioisosteres on Key Properties
Bioisostere | logP Reduction | Metabolic Stability (t₁/₂ HLM, min) | BBB Permeability (PAMPA-BBB Pe, nm/sec) |
---|---|---|---|
Phenyl (Parent) | Baseline | 6 | 21.7 |
Spiro[3.3]heptane | +0.9 | >145 | 1.4 |
Bicyclo[1.1.1]pentane | -0.3 | 91 | 10.3 |
2-Oxabicyclo[2.2.2]octane | -1.2 | >120 | 8.6 |
Optimal modifications retain the 10.8 Å inter-feature distance critical for MFN2 binding while modulating electronic properties (σ = 0.61 for phenyl vs. 0.49 for BCP) [8] [10].
Molecular dynamics simulations (500 ns) validate pharmacophore stability across 2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine’s rotatable bonds:
Figure 1: Conformational Energy Profile of Propoxy Linker
Energy (kcal/mol) 5| gauche+ | /\ 0|_______/ \______anti | gauche- -5| 0° 120° 240° 360°
The anti conformation (180°) is energetically favored (ΔG = -3.2 kcal/mol) and corresponds to the crystallographically observed MFN2-bound state.
CSP validation confirmed that bioisosteres maintaining ≤1.2 Å RMSD in feature positioning retain >80% mitochondrial fusion activity versus the parent compound [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1